3-Methylbenzonitrile

Overview

Description

M-tolunitrile is a clear, yellow liquid. (NTP, 1992)

Biological Activity

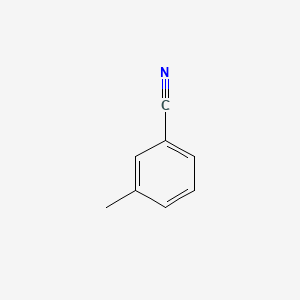

3-Methylbenzonitrile, also known as meta-methylbenzonitrile, is an aromatic compound with the molecular formula C₉H₉N. It is characterized by a benzene ring with a methyl group and a nitrile group (-CN) attached at the 3-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Weight : 135.16 g/mol

- Melting Point : 20-23 °C

- Boiling Point : 218 °C

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial and fungal strains, indicating that this compound may possess similar properties .

- Pharmacological Applications : As an intermediate in the synthesis of pharmaceuticals, this compound plays a role in developing compounds targeting specific biological pathways. Its derivatives have been investigated for their potential as anti-inflammatory agents and in cancer therapy .

- Receptor Interaction : Compounds derived from this compound have been studied for their interactions with various biological receptors, influencing pathways related to inflammation and fibrosis. This highlights its potential role in drug development focused on chronic diseases .

Study on Antimicrobial Activity

A study focused on the antimicrobial properties of substituted benzonitriles, including this compound, demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of common antibiotics, suggesting that these compounds could serve as effective alternatives or adjuncts in antimicrobial therapy.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Antibacterial |

| Penicillin | 64 | Antibacterial |

| Gentamicin | 16 | Antibacterial |

Pharmacological Characterization

In a pharmacological study, derivatives of this compound were evaluated for their effects on androgen receptors. The results indicated that certain modifications to the structure enhanced receptor binding affinity, suggesting potential applications in hormone-related therapies.

| Compound | AR Ki (nM) | Selectivity |

|---|---|---|

| Modified this compound | 5.5 | High |

| Testosterone | 10.0 | Moderate |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Nitrilation of Methylated Benzene : Using nitrating agents such as sodium nitrite in acidic conditions.

- Reactions with Grignard Reagents : Allowing for the introduction of the nitrile functionality into aromatic systems.

Comparison with Related Compounds

The biological activity of this compound can be compared to its positional isomers:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylbenzonitrile | C₉H₉N | Different position; varied reactivity |

| 4-Methylbenzonitrile | C₉H₉N | Similar properties; less studied |

Scientific Research Applications

Pharmaceutical Applications

3-Methylbenzonitrile serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as:

- Anti-inflammatory agents : Certain modifications to the structure enhance the binding affinity to inflammatory pathways.

- Anticancer therapies : Research indicates that derivatives may target specific cancer cell lines effectively.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial properties of this compound and its derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were compared with standard antibiotics:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Antibacterial |

| Penicillin | 64 | Antibacterial |

| Gentamicin | 16 | Antibacterial |

This suggests that this compound could serve as an effective alternative or adjunct in antimicrobial therapy .

Agricultural Applications

The compound is being explored for its potential use in agrochemicals, particularly as a precursor for herbicides and pesticides. Its derivatives may enhance crop protection against pests and diseases.

Case Study: Herbicidal Activity

Research indicates that certain benzonitrile derivatives demonstrate herbicidal properties, potentially benefiting agricultural practices by reducing crop losses due to weeds .

Material Science

This compound is also utilized in the development of advanced materials, particularly in the synthesis of polymers and dyes. It plays a role in creating phthalocyanine dyes which are used in solar cells and photodynamic therapy.

Case Study: Dye Production

The compound has been integrated into the production of phthalocyanine dyes, which are essential for applications in dye-sensitized solar cells (DSSCs) and photodynamic cancer therapy .

The biological activities associated with this compound include:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Pharmacological Applications : Acts as an intermediate for drugs targeting inflammation and cancer.

- Receptor Interaction : Influences pathways related to chronic diseases through receptor binding.

Q & A

Q. What established synthetic routes are available for 3-Methylbenzonitrile in organic chemistry research, and how can purity be optimized?

Basic

this compound is synthesized via multiple methods:

- Pd-catalyzed cyanation : Reacting 4-acetyl-3-methylphenyl trifluoromethanesulfonate with Zn(CN)₂ and Pd(PPh₃)₄ at 80°C in DMF yields 4-acetyl-3-methylbenzonitrile, which can be further functionalized .

- Hydroxylamine treatment : Reaction of this compound with hydroxylamine in ethanol at 90°C produces N′-hydroxy-3-methylbenzimidamide with 96% yield, confirmed by ¹H/¹³C NMR .

- Direct crystallization : Recrystallization of derivatives (e.g., 3-methylthiobenzamide) from chloroform ensures high-purity crystals for structural analysis .

Optimization : Use column chromatography (e.g., hexane/ethyl acetate gradients) for purification and validate purity via melting point analysis or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

Basic

- NMR spectroscopy : ¹H NMR (CDCl₃) reveals aromatic protons at δ 7.50–7.18 ppm and methyl groups at δ 2.37 ppm, while ¹³C NMR confirms nitrile (C≡N) and methyl carbons .

- X-ray crystallography : Resolves bond lengths and angles in derivatives like 3-methylthiobenzamide, with hydrogen atoms placed in idealized positions (C–H = 0.93–0.96 Å) .

- InChI/SMILES : Standardized identifiers (e.g., InChIKey: BOHCMQZJWOGWTA-UHFFFAOYSA-N) aid in database alignment .

Q. How do pyrolysis conditions influence the formation of this compound from indole derivatives, and how can conflicting product data be resolved?

Advanced

- Temperature dependence : At 500°C, indole pyrolysis retains the pyrrole ring, yielding 1H-indole derivatives. Above 800°C, ring opening produces this compound, phenylacetonitrile, and 2-methylbenzonitrile via intermediates like indolenine .

- Resolving contradictions :

- Analytical methods : Use GC-MS to distinguish isomers (e.g., 2- vs. This compound) .

- Controlled experiments : Replicate studies at intermediate temperatures (600–700°C) to map degradation pathways.

- Computational modeling : Apply DFT calculations to predict stability of intermediates like 1-isocyano-2-methylbenzene .

Q. What mechanistic insights explain the formation of amidine derivatives from this compound under hydroxylamine treatment?

Advanced

- Reaction mechanism : Hydroxylamine nucleophilically attacks the nitrile group, forming an amidoxime intermediate. Subsequent tautomerization or acid/base catalysis yields benzimidamide derivatives .

- Key conditions : Ethanol solvent, 90°C, and 1:4 molar ratio (nitrile:NH₂OH) optimize conversion .

- Validation : Monitor reaction progress via TLC (Rf = 0.46 in cyclohexane/ethyl acetate 1:1) and isolate products via silica gel chromatography .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Basic

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatiles .

- Disposal : Neutralize waste with sodium bicarbonate before disposal in designated organic waste containers .

Q. How can researchers address discrepancies in reported thermal degradation pathways of this compound?

Advanced

- Experimental replication : Standardize pyrolysis setups (e.g., flow vs. static reactors) to minimize variability .

- Isotopic labeling : Use ¹³C-labeled nitrile groups to trace carbon migration during degradation.

- Cross-study comparison : Re-analyze raw data from prior studies (e.g., shock-wave vs. flow pyrolysis) to identify methodological biases .

Q. What role does this compound serve as an intermediate in synthesizing pharmacologically active compounds?

Advanced

Properties

IUPAC Name |

3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-7-3-2-4-8(5-7)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHCMQZJWOGWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Record name | M-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026167 | |

| Record name | 3-Methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-tolunitrile is a clear, yellow liquid. (NTP, 1992), Clear yellow liquid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | M-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Tolunitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

415 °F at 760 mmHg (NTP, 1992) | |

| Record name | M-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

188 °F (NTP, 1992) | |

| Record name | M-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992) | |

| Record name | M-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0316 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | M-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.18 [mmHg] | |

| Record name | m-Tolunitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

620-22-4 | |

| Record name | M-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tolunitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Tolunitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TOLUNITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2J4VY1AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-9 °F (NTP, 1992) | |

| Record name | M-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.